1H-Pyrazole, 5-ethynyl-1,3-dimethyl-

Regioisomerism Click Chemistry Structural Differentiation

Researchers requiring a sterically defined terminal alkyne handle on a pyrazole scaffold often face limited regiochemical options. 5-Ethynyl-1,3-dimethyl-1H-pyrazole (CAS 94989-99-8) solves this by presenting the ethynyl group at the C5 position, sandwiched between two methyl groups that shield the pyrazole core from side reactions. • Participates in regioselective CuAAC click chemistry to yield exclusively 1,4-disubstituted 1,2,3-triazoles • Enables Sonogashira cross-coupling for direct C5 aryl/heteroaryl diversification • Serves as a precursor for mGlu2/3 antagonist candidates and nitrogen-rich click polymers. Supplied with full analytical documentation and ready for global shipment.

Molecular Formula C7H8N2
Molecular Weight 120.15
CAS No. 94989-99-8
Cat. No. B1661771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole, 5-ethynyl-1,3-dimethyl-
CAS94989-99-8
Molecular FormulaC7H8N2
Molecular Weight120.15
Structural Identifiers
SMILESCC1=NN(C(=C1)C#C)C
InChIInChI=1S/C7H8N2/c1-4-7-5-6(2)8-9(7)3/h1,5H,2-3H3
InChIKeyPWCIADAVCSUGOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethynyl-1,3-dimethyl-1H-pyrazole (CAS 94989-99-8): A C5-Terminal Alkyne Pyrazole Building Block for Click Chemistry and Medicinal Chemistry Diversification


1H-Pyrazole, 5-ethynyl-1,3-dimethyl- (CAS 94989-99-8; C₇H₈N₂; MW 120.15) is a fully substituted pyrazole featuring an ethynyl at the 5-position and methyl groups at the 1- and 3-positions . The pyrazole core is recognized as a privileged scaffold in medicinal chemistry, and the terminal alkyne enables participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and Sonogashira cross-coupling reactions, making this compound an intermediate for constructing more complex heterocyclic libraries .

Workflow CuAAC Click Chemistry
Selection C5-Ethynyl for 1,4-Triazoles
Use Context Heterocyclic Library Synthesis

Why a Generic Pyrazole Building Block Cannot Substitute for 5-Ethynyl-1,3-dimethyl-1H-pyrazole (CAS 94989-99-8)


This compound uniquely presents a terminal alkyne at the sterically encumbered C5 position, sandwiched between two electron-donating methyl groups. It undergoes transformations such as regioselective click reaction to form 1,4-disubstituted 1,2,3-triazoles and Sonogashira coupling, with substitution patterns not readily accessible from other regioisomers or unprotected pyrazole cores . Generic substitution with C4-ethynyl analogs, N-unsubstituted pyrazoles, or vinyl analogs would alter regiochemical outcomes and electronic properties, impacting synthetic routes .

Regioisomer mismatch
C4-ethynyl analog (CAS 61514-53-2) may yield triazole regioisomer mixtures, altering product profiles and library outcomes.
Tautomerism & side reactions
N-unsubstituted 5-ethynylpyrazole (CAS 23486-70-6) is susceptible to tautomeric equilibration and competitive N-alkylation, compromising yield.
Reactivity loss
5-ethenyl analog replaces terminal alkyne with vinyl, eliminating click and Sonogashira coupling capability.

Differentiation Evidence for 5-Ethynyl-1,3-dimethyl-1H-pyrazole: Comparative Data Against Closest Analogs


Regioisomeric Positioning: C5-Ethynyl (CAS 94989-99-8) vs. C4-Ethynyl (CAS 61514-53-2) Pyrazole

The target compound bears the ethynyl group at C5 on the pyrazole ring, between the N1 and C3 methyl groups. The positional isomer 4-ethynyl-1,3-dimethyl-1H-pyrazole (CAS 61514-53-2) places the alkyne at C4, directly adjacent to only the C3-methyl group, altering steric environment and regiochemical outcomes in cycloaddition reactions . This difference affects the product ratio when both isomers are used in CuAAC click reactions, with cycloaddition occurring regioselectively to the C5-ethynyl to give 1,4-triazole linkages, while the C4-ethynyl may give mixtures of 1,5- and 1,4- isomers depending on steric bulk .

C5 vs C4 Alkyne Position
Reported
C5-ethynyl: predominantly 1,4-disubstituted triazoles. C4-ethynyl: may give 1,5- and 1,4- mixtures.
Regiochemical control for library design
CuAAC conditions; steric effects at C5
Regioisomerism Click Chemistry Structural Differentiation

Predicted Electronic Profile: Ionization Potential and CH Acidity Comparison of 5-Ethynyl vs. 4-Ethynyl N-Methylpyrazoles

CNDO/2 (Complete Neglect of Differential Overlap) computational studies on ethynylpyrazoles indicate that the ethynyl substituent acts as a weak electron acceptor on the pyrazole ring. The donor capacity of the ring correlates with the charges on corresponding carbon atoms, and the positions of substitution influence CH acidity of the terminal alkyne . The 5-ethynyl substitution pattern in the target compound positions the alkyne at the site with highest electron density in the 1,3-dimethylpyrazole system (pKa of protonated form ~1.58, predicted), conferring different acidities compared to the 4-ethynyl isomer .

Predicted CH Acidity
Class-level
C5-ethynyl shows distinct CH acidity profile due to higher ring electron density; predicted pKa ~1.58 for conjugate acid.
Supports reactivity prediction
CNDO/2 calculations; class-level inference
CNDO/2 Calculations Electronic Structure Reactivity

Predicted Physicochemical Profile: Boiling Point and Density vs. 4-Ethynyl and 5-Vinyl Analogs

Predicted physicochemical data provide a basis for assessing handling and purification requirements. The target compound shows a predicted boiling point of 204.3±28.0 °C and predicted density of 0.92±0.1 g/cm³ . In contrast, the 4-ethynyl isomer (4-ethynyl-1,3-dimethyl-1H-pyrazole, CAS 61514-53-2) shows a predicted boiling point of 201.6±28.0 °C and predicted density of 0.9±0.1 g/cm³ . Replacing the ethynyl with an ethenyl group (5-ethenyl-1,3-dimethyl-1H-pyrazole, CAS 91601-61-5) changes molecular formula from C₇H₈N₂ to C₇H₁₀N₂ (MW 122.17), with altered boiling points and reactivity profiles .

Predicted BP & Density
Data to verify
BP 204.3±28.0 °C; Density 0.92±0.1 g/cm³. 4-ethynyl isomer: BP 201.6±28.0 °C, density 0.9±0.1 g/cm³.
Informs purification method selection
Predicted data; experimental validation needed
Physicochemical Properties Predicted Data Structural Comparison

Steric Differentiation: Dual N1/C3 Methyl Substitution vs. N-Unsubstituted or Mono-Methyl Pyrazoles

The target compound is fully substituted at both nitrogen (N1) and C3 with methyl groups, creating a well-defined steric environment around the ethynyl functionality. The N-unsubstituted analog 5-ethynyl-1H-pyrazole (CAS 23486-70-6, MW 92.10) lacks the N1-methyl group, making it susceptible to tautomerism and competing N-alkylation side reactions . When both N1-methyl and C3-methyl groups are present, the ethynyl group at C5 is fixed in a unique steric pocket that can exert regiochemical control in subsequent transformations .

Steric Environment
Class-level
N1, C3-dimethyl substitution prevents tautomerism and N-alkylation; N-unsubstituted analog (MW 92.10) shows competing side reactions.
Supports yield consistency in library synthesis
Structural comparison; general synthetic principle
Steric Effects N-Substitution Synthetic Utility

Optimal Scientific and Industrial Applications for 5-Ethynyl-1,3-dimethyl-1H-pyrazole Based on Its Differentiated Structural Profile


Regioselective Triazole Library Synthesis via CuAAC Click Chemistry

The terminal alkyne at C5 serves as a dipolarophile for CuAAC with azides, generating exclusively 1,4-disubstituted 1,2,3-triazoles. The dual methyl substitution prevents side reactions at nitrogen and ensures the alkyne is presented in a sterically defined pocket, which can be leveraged to prepare focused libraries of pyrazole-triazole conjugates for biological screening .

Sonogashira Cross-Coupling for π-Extended Pyrazole Systems

The ethynyl group enables palladium-catalyzed Sonogashira coupling with aryl/heteroaryl halides, allowing direct introduction of aromatic diversity at the C5 position. The demonstrated versatility of alkynyl pyrazoles in Sonogashira couplings highlights this as a practical route for accessing π-extended pyrazole derivatives with potential applications in materials science and medicinal chemistry .

Scaffold for mGlu Receptor Antagonist Development

While the specific compound is not itself a disclosed mGlu antagonist, ethynyl-substituted pyrazoles represent a recognized pharmacophore class for group II metabotropic glutamate (mGlu2/3) receptor antagonism, as described in patents covering ethynyl-pyrazole derivatives. The 1,3-dimethyl-5-ethynyl substitution pattern on the target compound provides a core that can be elaborated into potential mGlu antagonist candidates through further C4-functionalization .

Starting Material for Poly(pyrazole) and Coordination Polymer Synthesis

The terminal alkyne functionality of this compound can participate in click polymerization reactions to generate polypyrazoles with high molecular weights and narrow polydispersity. Metal-free click polymerization approaches have been developed for 3,5-disubstituted pyrazoles, and this compound, bearing both alkyne and protected pyrazole motifs, is a candidate monomer for constructing nitrogen-rich polymeric materials .

Application
Selection Property
Validation Focus
Regioselective Triazole Library Synthesis
C5-ethynyl regiochemical control
1,4-triazole product confirmation
π-Extended Pyrazole Synthesis via Sonogashira
Terminal alkyne coupling handle
Cross-coupling efficiency verification
mGlu2/3 receptor antagonist pharmacophore research
1,3-dimethyl-5-ethynyl scaffold
Structure-activity relationship profiling
Click polymerization monomer
Alkyne-azide click reactivity
Polymer molecular weight and dispersity
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